molecular formula C8H18N2O2 B12604658 tert-butyl (2S,3S)-2,3-diaminobutanoate CAS No. 649554-03-0

tert-butyl (2S,3S)-2,3-diaminobutanoate

Cat. No.: B12604658
CAS No.: 649554-03-0
M. Wt: 174.24 g/mol
InChI Key: OQMNCBISNKYWRQ-WDSKDSINSA-N
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Description

tert-Butyl (2S,3S)-2,3-diaminobutanoate: is an organic compound that features a tert-butyl ester group attached to a (2S,3S)-2,3-diaminobutanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,3S)-2,3-diaminobutanoate typically involves the esterification of (2S,3S)-2,3-diaminobutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S,3S)-2,3-diaminobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

tert-Butyl (2S,3S)-2,3-diaminobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-2,3-diaminobutanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include the modification of amino acid residues and the disruption of enzyme-substrate interactions .

Comparison with Similar Compounds

  • tert-Butyl (2S,3S)-2,3-diaminopropanoate
  • tert-Butyl (2S,3S)-2,3-diaminopentanoate

Comparison: tert-Butyl (2S,3S)-2,3-diaminobutanoate is unique due to its specific (2S,3S) configuration and the presence of both amino and ester functional groups. This combination imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

649554-03-0

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

tert-butyl (2S,3S)-2,3-diaminobutanoate

InChI

InChI=1S/C8H18N2O2/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6H,9-10H2,1-4H3/t5-,6-/m0/s1

InChI Key

OQMNCBISNKYWRQ-WDSKDSINSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC(C)(C)C)N)N

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)N

Origin of Product

United States

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